molecular formula C13H18N2O B2499417 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide CAS No. 1922855-17-1

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide

Cat. No.: B2499417
CAS No.: 1922855-17-1
M. Wt: 218.3
InChI Key: QKCYNHLHEBPQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with three methyl groups and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide typically involves multi-step procedures. One common approach includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, followed by reduction of the endocyclic C=N bond. Subsequent N-alkylation and acid hydrolysis yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applicable. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced tetrahydroisoquinoline derivatives, and various N-substituted compounds .

Scientific Research Applications

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-8-4-5-10-9(6-8)11(12(14)16)15-7-13(10,2)3/h4-6,11,15H,7H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCYNHLHEBPQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CNC2C(=O)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.